1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one
Description
This compound features a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3, linked to a 4-methylpiperazine moiety via a propenone bridge. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and role in drug discovery, particularly in kinase inhibition and antimicrobial applications . The propenone linker may contribute to conformational rigidity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-11(18)17-7-6-16(2)10(8-17)13-14-12(15-19-13)9-4-5-9/h3,9-10H,1,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAPOPRMAGATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=NC(=NO2)C3CC3)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Piperazine Derivative Synthesis: The piperazine moiety is introduced by reacting the oxadiazole intermediate with a suitable piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Final Coupling: The final step involves coupling the piperazine derivative with a propenone moiety, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperazine moiety.
Biological Studies: The compound can be used to study the biological activity of oxadiazole derivatives, which are known for their antimicrobial and anti-inflammatory properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space in drug discovery.
Mechanism of Action
The mechanism of action of 1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It could influence neurotransmitter pathways, potentially acting as an agonist or antagonist at various receptor sites.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences and similarities with analogs:
Pharmacological and Physicochemical Properties
- The cyclopropyl group may enhance lipophilicity (logP ~2.8 estimated), favoring membrane penetration .
- The pyridinyl substituent may facilitate π-π interactions in binding pockets .
- Propyl-Oxadiazole-Imidazole () : The carboxylic acid group introduces hydrogen-bonding capacity, suitable for targeting enzymes like COX-2 or proteases. The propyl chain may reduce metabolic stability compared to cyclopropyl .
- Compound 118 () : Demonstrated 56% yield over two synthetic steps, suggesting feasible scalability. The trifluoromethoxy group in related analogs () enhances resistance to oxidative metabolism .
Biological Activity
1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a cyclopropyl group and a piperazine moiety linked to an oxadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 248.29 g/mol. The structural composition includes:
- Cyclopropyl group : Contributes to the lipophilicity and possibly enhances membrane permeability.
- Oxadiazole ring : Known for its involvement in various biological activities including anticancer properties.
- Piperazine moiety : Often associated with psychoactive effects and used in various therapeutic agents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The reported IC50 values were comparable to established chemotherapeutics, indicating promising anticancer activity .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.48 | Prodigiosin | 1.93 |
| HCT116 | 0.78 | Prodigiosin | 2.84 |
The mechanism of action appears to involve apoptosis induction through caspase activation, as evidenced by flow cytometry analyses that indicated G1 phase arrest in treated cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. Preliminary studies indicate that modifications around the oxadiazole ring enhance antibacterial efficacy .
Anti-inflammatory Effects
Emerging evidence suggests that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory conditions .
Case Studies
- Study on Anticancer Efficacy : A study conducted on synthesized oxadiazole derivatives indicated that modifications at the para position of the aromatic ring significantly affected biological activity, leading to compounds with enhanced cytotoxicity against MCF-7 cells .
- Antimicrobial Screening : In a comparative study, several oxadiazole derivatives were screened for their antibacterial activity, revealing that those with cyclopropyl substitutions had superior efficacy against gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
